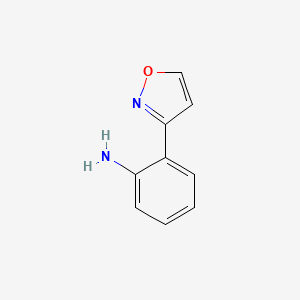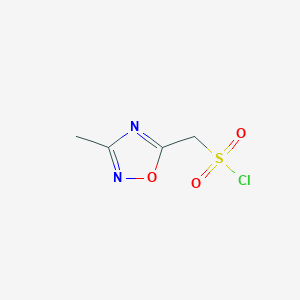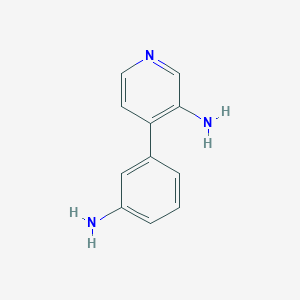
4-(3-Aminophenyl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Aminophenyl)pyridin-3-amine is an organic compound with the molecular formula C11H11N3 It is a derivative of pyridine and aniline, featuring an amino group attached to both the phenyl and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenyl)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the use of magnesium oxide nanoparticles as a catalyst. This approach has been shown to be effective in synthesizing various pyridin-3-yl derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
4-(3-Aminophenyl)pyridin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Various amine derivatives.
Substitution: Halogenated derivatives of the compound.
科学研究应用
4-(3-Aminophenyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-(3-Aminophenyl)pyridin-3-amine involves its interaction with specific molecular targets. For example, in anticancer research, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division.
相似化合物的比较
Similar Compounds
6-(4-Aminophenyl)pyridin-3-amine: A closely related compound with similar structural features.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These compounds share a similar pyridine core and exhibit comparable biological activities.
Uniqueness
4-(3-Aminophenyl)pyridin-3-amine is unique due to its dual amino groups attached to both the phenyl and pyridine rings. This structural feature allows for diverse chemical reactivity and potential for multiple applications in various fields.
属性
分子式 |
C11H11N3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
4-(3-aminophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H11N3/c12-9-3-1-2-8(6-9)10-4-5-14-7-11(10)13/h1-7H,12-13H2 |
InChI 键 |
WJFFGWXAQYCEQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N)C2=C(C=NC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


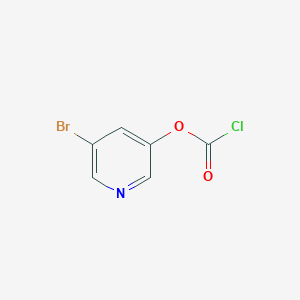


![3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13227513.png)
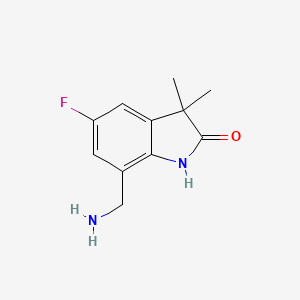
![tert-Butyl 6-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13227524.png)
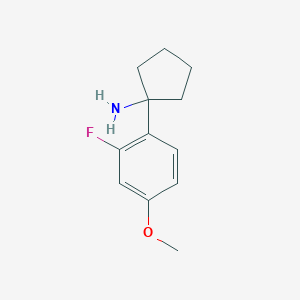
![(2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13227533.png)
amine](/img/structure/B13227536.png)
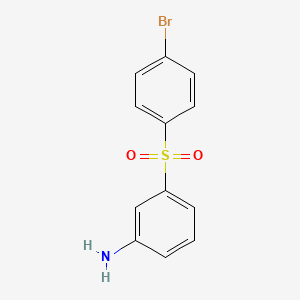
![2-[(4-Methylbenzenesulfonyl)methyl]pyrrolidine](/img/structure/B13227554.png)

